

# Application Notes and Protocols for In Vitro Susceptibility Testing of OP-145

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **OP-145**

Cat. No.: **B1150778**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**OP-145** is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. [1][2] It has demonstrated significant in vitro activity against a range of bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). [1][3] **OP-145** is also effective against bacterial biofilms, making it a promising candidate for further investigation and development. [3] These application notes provide detailed protocols for the in vitro susceptibility testing of **OP-145** to evaluate its antimicrobial efficacy.

The primary mechanism of action for **OP-145** involves interaction with and disruption of the bacterial cell membrane. [4] Unlike some other antimicrobial peptides, its bactericidal activity may not solely rely on membrane permeabilization but also on the neutralization of the bacterial surface charge. [4]

## Data Presentation: In Vitro Activity of OP-145

The following table summarizes the available quantitative data on the in vitro activity of **OP-145** against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency.

| Bacterial Strain             | Gram Status   | Resistance Profile    | MIC ( $\mu$ M)    | Reference |
|------------------------------|---------------|-----------------------|-------------------|-----------|
| Escherichia coli             | Gram-Negative | -                     | 6.4 (LC99.9%)     | [5]       |
| Enterococcus hirae           | Gram-Positive | -                     | 3.2 (LC99.9%)     | [5]       |
| Staphylococcus aureus (MRSA) | Gram-Positive | Methicillin-Resistant | Low $\mu$ M range | [1][3]    |

Note: The available literature frequently describes the MIC of **OP-145** against MRSA as being in the "low micromolar range" without specifying precise values. The values for E. coli and E. hirae are presented as the 99.9% lethal concentration (LC99.9%). Further research is needed to establish a comprehensive MIC profile against a wider range of clinical isolates.

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol outlines the determination of the MIC of **OP-145** using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

#### Materials:

- **OP-145** peptide
- Bacterial strains for testing
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer

- Incubator (37°C)

Procedure:

- Preparation of **OP-145** Stock Solution: Prepare a concentrated stock solution of **OP-145** in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
- Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.
- Serial Dilution of **OP-145**: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the **OP-145** stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
- Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
- Controls:
  - Positive Control: A well containing only the bacterial inoculum in CAMHB (no **OP-145**).
  - Negative Control: A well containing only CAMHB (no bacteria or **OP-145**).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **OP-145** at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

## Time-Kill Kinetic Assay

This assay evaluates the rate at which **OP-145** kills a bacterial population over time.

Materials:

- **OP-145** peptide
- Bacterial strain
- CAMHB or other suitable broth
- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Sterile saline or PBS for dilutions
- Agar plates for colony counting

Procedure:

- Preparation of Bacterial Culture: Grow the test bacterium in broth to the mid-logarithmic phase of growth.
- Inoculum Preparation: Dilute the bacterial culture in fresh, pre-warmed broth to a starting density of approximately  $1 \times 10^6$  CFU/mL.
- Exposure to **OP-145**: a. Prepare tubes or flasks containing the bacterial inoculum and **OP-145** at various concentrations (e.g., 1x, 2x, and 4x the previously determined MIC). b. Include a growth control tube with no **OP-145**.
- Incubation and Sampling: a. Incubate all tubes in a shaking incubator at 37°C. b. At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
- Colony Counting: a. Perform serial dilutions of each aliquot in sterile saline or PBS. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours.
- Data Analysis: a. Count the number of colonies on each plate to determine the CFU/mL at each time point. b. Plot the  $\log_{10}$  CFU/mL against time for each **OP-145** concentration and the growth control. A bactericidal effect is typically defined as a  $\geq 3$ - $\log_{10}$  reduction in CFU/mL compared to the initial inoculum.

## Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of **OP-145** when combined with another antimicrobial agent.

Materials:

- **OP-145** peptide
- Second antimicrobial agent
- Bacterial strain
- CAMHB
- Two sterile 96-well microtiter plates

Procedure:

- Preparation of Antimicrobial Solutions: Prepare stock solutions of **OP-145** and the second antimicrobial agent at concentrations higher than their individual MICs.
- Plate Setup: a. In the first plate, prepare serial dilutions of **OP-145** along the y-axis (rows). b. In the second plate, prepare serial dilutions of the second antimicrobial agent along the x-axis (columns).
- Combination Plate Preparation: a. Transfer the diluted **OP-145** from the first plate to a new 96-well plate. b. To this plate, add the diluted second antimicrobial agent, creating a matrix of different concentration combinations.
- Inoculation: Inoculate the combination plate with the bacterial suspension as described in the MIC protocol (final concentration of  $\sim 5 \times 10^5$  CFU/mL).
- Incubation and Reading: Incubate and read the plate as for a standard MIC assay.
- Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:
  - **FIC of OP-145** = (MIC of **OP-145** in combination) / (MIC of **OP-145** alone)
  - **FIC of Agent B** = (MIC of Agent B in combination) / (MIC of Agent B alone)

- FIC Index (FICI) = FIC of **OP-145** + FIC of Agent B c. Interpret the FICI as follows:
- Synergy: FICI  $\leq 0.5$
- Additive:  $0.5 < \text{FICI} \leq 1$
- Indifference:  $1 < \text{FICI} \leq 4$
- Antagonism:  $\text{FICI} > 4$

## Visualizations

### Experimental Workflow for In Vitro Susceptibility Testing of OP-145



[Click to download full resolution via product page](#)

Caption: Workflow for **OP-145** in vitro susceptibility testing.

## Mechanism of Action of OP-145 (Conceptual)



[Click to download full resolution via product page](#)

Caption: Conceptual mechanism of **OP-145** antibacterial action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide OP-145 on clinically isolated pathogens in bone infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of OP-145]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1150778#op-145-in-vitro-susceptibility-testing-protocols>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)